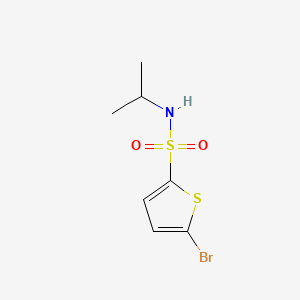

5-Bromo-N-isopropylthiophene-2-sulfonamide

Description

Historical Trajectory of Sulfonamide Derivatives in Medicinal Chemistry

The journey of sulfonamide derivatives in medicine is a compelling narrative of scientific discovery and therapeutic advancement. Initially utilized in the dye industry, the antibacterial properties of sulfonamides were first realized in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, which was found to be effective against bacterial infections. nih.govnih.gov This breakthrough marked the advent of the first generation of systemic antibacterial agents, predating the widespread use of penicillin. nih.govnih.gov The active component of Prontosil was identified as sulfanilamide, a simpler molecule that competitively inhibits the enzyme dihydropteroate (B1496061) synthase in bacteria, thereby blocking folic acid synthesis and exhibiting a bacteriostatic effect. nih.govresearchgate.net This discovery spurred a "sulfa craze," leading to the synthesis of numerous derivatives with improved efficacy and varied pharmacological profiles. nih.gov Over the decades, the applications of sulfonamides have expanded beyond their antibacterial origins to include diuretics, hypoglycemic agents, and anticonvulsants, demonstrating the remarkable versatility of this chemical scaffold. nih.govopenaccesspub.org

Fundamental Significance of Thiophene (B33073) Heterocycles in Drug Discovery

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged heterocycle in medicinal chemistry. nih.govnih.gov Its discovery dates back to 1882 by Viktor Meyer. nih.gov The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often substitute a phenyl group in a drug molecule without loss of biological activity, and in some cases, can enhance properties such as metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov Thiophene and its derivatives are found in a number of approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. nih.govresearchgate.net Between 2013 and 2023, seven new drugs containing a thiophene moiety were approved by the U.S. Food and Drug Administration (FDA), ranking it fourth among sulfur-containing drugs. nih.gov

Strategic Placement of 5-Bromo-N-isopropylthiophene-2-sulfonamide within the Thiophene Sulfonamide Landscape

The chemical entity this compound is a specific molecule that embodies the convergence of the sulfonamide and thiophene scaffolds. Its strategic importance can be understood by considering its structural features in the context of the broader thiophene sulfonamide class, which is known for a variety of biological activities, including carbonic anhydrase inhibition and chymase inhibition. acu.edu.in

Recent research has specifically highlighted the potential of this compound as an antibacterial agent. A 2024 study detailed the synthesis of this compound and its evaluation against clinically isolated New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a highly resistant bacterial strain. researchgate.net This positions the compound within the original therapeutic domain of sulfonamides, but with a modern focus on combating antimicrobial resistance.

The structure of this compound features a bromine atom at the 5-position of the thiophene ring and an isopropyl group on the sulfonamide nitrogen. The presence and position of the halogen can significantly influence the electronic properties of the thiophene ring and its interactions with biological targets. The N-isopropyl group contributes to the lipophilicity of the molecule, which can affect its pharmacokinetic properties. In the synthesis of a series of 5-bromo-N-alkylthiophene-2-sulfonamides, the isopropyl derivative was obtained in a lower yield (62%) compared to the ethyl (72%) and propyl (78%) analogues, a difference attributed to steric hindrance from the bulkier isopropyl group. researchgate.net

The exploration of this compound and its analogues contributes to the understanding of the structure-activity relationships (SAR) within the thiophene sulfonamide class, particularly in the context of developing new agents to address the challenge of drug-resistant bacteria.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81597-54-8 | nih.gov |

| Molecular Formula | C₇H₁₀BrNO₂S₂ | nih.gov |

| Molecular Weight | 284.19 g/mol | nih.gov |

| Appearance | Solid | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | nih.gov |

This table presents key physicochemical properties of the compound.

Synthesis Yields of 5-Bromo-N-alkylthiophene-2-sulfonamides

| Compound | Alkyl Group | Yield (%) |

| 3a | Ethyl | 72 |

| 3b | Propyl | 78 |

| 3c | Isopropyl | 62 |

This table is based on data from a 2024 study by Noreen et al. and shows the synthesis yields of this compound (3c) and its analogues. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-propan-2-ylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2S2/c1-5(2)9-13(10,11)7-4-3-6(8)12-7/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWTZOFXZRAQLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238273 | |

| Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81597-54-8 | |

| Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81597-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(1-methylethyl)-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo N Isopropylthiophene 2 Sulfonamide and Analogues

Foundational Synthetic Routes for Sulfonamide Bond Formation

The construction of the sulfonamide linkage is a cornerstone of organic synthesis. The following sections detail established and contemporary methods for forming the S-N bond, with relevance to the synthesis of thiophene-based sulfonamides.

Conventional Amidation Reactions with Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is characterized by its simplicity and the ready availability of starting materials. In the context of 5-Bromo-N-isopropylthiophene-2-sulfonamide, the synthesis would first require the preparation of 5-bromothiophene-2-sulfonyl chloride.

A common route to this precursor involves the direct chlorosulfonylation of a substituted thiophene (B33073). For instance, 5-bromothiophene-2-sulfonamide can be synthesized by reacting 1-bromothiophene with chlorosulfonic acid in a suitable solvent like carbon tetrachloride. researchgate.net The resulting 5-bromothiophene-2-sulfonyl chloride is then reacted with an amine, such as isopropylamine, in the presence of a base to neutralize the hydrochloric acid byproduct, yielding the desired this compound.

A study by Iqbal et al. (2024) describes the synthesis of the precursor 5-bromothiophene-2-sulfonamide, which is a key intermediate for obtaining the target molecule. researchgate.net

Table 1: Synthesis of 5-Bromothiophene-2-sulfonamide researchgate.net

| Reactants | Reagents | Solvent | Product |

|---|

This robust and scalable method remains a primary choice for the synthesis of a wide variety of sulfonamides.

Advanced S-N Bond Construction Techniques

Modern synthetic chemistry has introduced more sophisticated methods for the formation of the S-N bond, often relying on transition-metal catalysis. These techniques can offer milder reaction conditions and broader substrate scope compared to traditional methods. Copper-catalyzed reactions, for example, have been developed for the synthesis of sulfonamides. One such approach involves a three-component reaction using aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and N-chloroamines, showcasing the integration of radical and transition-metal catalysis. jsynthchem.com

These advanced methods provide alternative routes to sulfonamides that may be advantageous when dealing with sensitive functional groups or when aiming for specific molecular architectures. While not yet explicitly reported for this compound, these transition-metal-catalyzed S-N bond formations represent a promising avenue for future synthetic explorations in the thiophene sulfonamide series.

C-N Cross-Coupling Strategies for N-(Hetero)aryl Sulfonamides

Palladium- and copper-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and these methods are applicable to the synthesis of N-aryl and N-heteroaryl sulfonamides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling, is a powerful tool for this transformation, allowing for the coupling of aryl halides or triflates with sulfonamides. wikipedia.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, has a long history in the formation of C-N bonds and can be applied to the N-arylation of sulfonamides with aryl halides. nie.edu.sgorganic-chemistry.org

These methods are particularly useful for synthesizing analogues of this compound where the isopropyl group is replaced by an aryl or heteroaryl moiety. For example, 5-bromothiophene-2-sulfonamide could be coupled with various aryl or heteroaryl halides to generate a library of N-(hetero)aryl-5-bromothiophene-2-sulfonamides. Copper-catalyzed N-arylation of sulfonamides with aryl bromides has been reported to proceed under ligand-free conditions, offering a practical and economical approach. tandfonline.com

Table 2: C-N Cross-Coupling Reactions for N-Aryl Sulfonamide Synthesis

| Reaction Name | Catalyst | Coupling Partners | Relevance to Thiophene Sulfonamides |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate + Sulfonamide | Synthesis of N-aryl-5-bromothiophene-2-sulfonamides |

| Ullmann Condensation | Copper | Aryl Halide + Sulfonamide | Synthesis of N-aryl-5-bromothiophene-2-sulfonamides |

These cross-coupling strategies provide a versatile platform for the late-stage functionalization of sulfonamide scaffolds.

N-H Functionalization Approaches

Once the sulfonamide core is established, further diversification can be achieved through functionalization of the N-H bond. For primary sulfonamides, such as 5-bromothiophene-2-sulfonamide, alkylation of the nitrogen atom is a straightforward method to introduce various substituents.

A recent study by Iqbal and colleagues (2024) provides a detailed procedure for the synthesis of this compound via this route. nih.gov They reacted 5-bromothiophene-2-sulfonamide with isopropyl bromide in the presence of lithium hydride (LiH) in dimethylformamide (DMF) at room temperature. This method was also used to synthesize other N-alkylated derivatives, such as 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide, with yields of 72% and 78%, respectively. The yield for the N-isopropyl derivative was slightly lower at 62%, which was attributed to potential steric hindrance from the isopropyl group. nih.gov

Table 3: N-Alkylation of 5-Bromothiophene-2-sulfonamide nih.gov

| Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Bromoethane | LiH | DMF | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 1-Bromopropane | LiH | DMF | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |

This N-H functionalization approach is a versatile and efficient way to generate a library of N-substituted 5-bromothiophene-2-sulfonamide analogues.

Direct C-H Sulfonamidation Protocols

In an effort to improve atom economy and reduce the number of synthetic steps, direct C-H functionalization reactions have emerged as a powerful tool in organic synthesis. Direct C-H sulfonamidation allows for the formation of a C-S bond directly from an unactivated C-H bond, bypassing the need for pre-functionalized starting materials.

Transition metals like rhodium and ruthenium have been shown to catalyze the direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides as the nitrogen source. researchgate.net For instance, ruthenium-catalyzed direct C-H amidation of arenes with sulfonyl azides provides an efficient route to N-arylsulfonamides. ibs.re.kr While direct C-H sulfonamidation of thiophene itself to produce thiophene-2-sulfonamides is an area of ongoing research, rhodium-catalyzed C-H/C-H cross-coupling of S-aryl sulfoximines with thiophenes has been reported, indicating the feasibility of C-H activation on the thiophene ring. rsc.org

These methods offer a more streamlined approach to the synthesis of sulfonamides and hold promise for the direct synthesis of thiophene-based sulfonamides, potentially reducing waste and simplifying synthetic routes.

Utilization of Sulfur Dioxide Equivalents as Sulfonyl Sources

The use of gaseous sulfur dioxide in the laboratory can be challenging due to its toxicity and difficult handling. To circumvent these issues, stable solid surrogates for sulfur dioxide have been developed. One of the most common is 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide), known as DABSO. afinitica.comresearchgate.net

DABSO can be used to synthesize sulfonamides in a one-pot procedure. The process typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with DABSO to form a metal sulfinate intermediate. This intermediate is then treated with a chlorinating agent and an amine to afford the desired sulfonamide. acs.org This methodology has been successfully applied to the synthesis of thiophene sulfinamides, which are precursors to sulfonamides. For example, a thiophene-derived organometallic reagent can react with DABSO to form the corresponding sulfinate, which can then be converted to the sulfinamide. acs.org

The use of sulfur dioxide surrogates like DABSO provides a safer and more convenient alternative for introducing the sulfonyl group, making it an attractive method for the synthesis of a variety of sulfonamides, including those based on a thiophene scaffold. ethernet.edu.et

Directed Synthesis of 5-Bromo-N-alkylthiophene-2-sulfonamides

The synthesis of 5-Bromo-N-alkylthiophene-2-sulfonamides is a targeted process that builds upon the foundational molecule, 5-bromothiophene-2-sulfonamide. This is achieved through a direct alkylation reaction, which introduces various alkyl groups to the sulfonamide nitrogen.

Alkylation of 5-Bromothiophene-2-sulfonamide with Alkyl Bromides

A primary method for synthesizing 5-bromo-N-alkylthiophene-2-sulfonamides involves the reaction of 5-bromothiophene-2-sulfonamide with different alkyl bromides. nih.govnih.gov This reaction is typically conducted in a solvent like dimethylformamide (DMF) at room temperature. nih.gov The process facilitates the formation of a diverse library of N-alkylated derivatives by varying the alkyl bromide used. nih.gov For instance, reacting 5-bromothiophene-2-sulfonamide with bromoethane, 1-bromopropane, and isopropyl bromide yields 5-bromo-N-ethylthiophene-2-sulfonamide, 5-bromo-N-propylthiophene-2-sulfonamide, and this compound, respectively. nih.gov

Base catalysis is crucial for the N-alkylation of sulfonamides. In the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, a base such as lithium hydride (LiH) is employed. nih.govresearchgate.net The reaction is initiated by dissolving 5-bromothiophene-2-sulfonamide in DMF, followed by the addition of an equimolar amount of LiH. nih.gov The lithium hydride acts as a base to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile. This activated sulfonamide can then effectively attack the electrophilic carbon of the alkyl bromide, leading to the formation of the N-alkylated product and completion of the reaction. nih.gov

Table 1: Synthesis Yields of 5-Bromo-N-alkylthiophene-2-sulfonamides

| Entry | Alkyl Bromide | Product | Yield (%) |

| 3a | Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% nih.gov |

| 3b | 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78% nih.gov |

| 3c | Isopropyl bromide | This compound | 62% nih.gov |

Subsequent Derivatization of Brominated Thiophene Sulfonamide Scaffolds

The bromine atom on the thiophene ring of N-alkylated sulfonamides serves as a versatile handle for further molecular elaboration. This allows for the creation of more complex molecules through various chemical transformations, significantly expanding the chemical diversity of the initial scaffold.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. These reactions are widely used to modify halogenated heterocyclic compounds like the 5-bromo-N-alkylthiophene-2-sulfonamide scaffold.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for the derivatization of brominated thiophene sulfonamides. nih.govresearchgate.netdoaj.org This palladium-catalyzed reaction involves coupling the 5-bromo-N-alkylthiophene-2-sulfonamide with various aryl boronic acids to synthesize 5-aryl-thiophene sulfonamide derivatives. nih.govresearchgate.net

In a typical procedure, the reaction is carried out by combining the 5-bromo-N-propylthiophene-2-sulfonamide substrate with an aryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate. nih.gov The reaction is generally conducted in a solvent system of 1,4-dioxane and water under an inert atmosphere and heated to around 90°C. nih.gov This methodology has been successfully used to synthesize a series of 5-aryl-N-propylthiophene-2-sulfonamide compounds with yields ranging from fair to good (56–72%). nih.govnih.gov The yields can be influenced by the electronic properties of the substituents on the aryl boronic acid. nih.govresearchgate.net For example, compound 4f, derived from coupling with an unspecified aryl boronic acid, showed the highest yield at 72%, while others like 4a and 4b yielded 56% and 58%, respectively. nih.gov

Table 2: Suzuki-Miyaura Coupling Yields of 5-bromo-N-propylthiophene-2-sulfonamide with Various Aryl Boronic Acids

| Entry | Product | Yield (%) |

| 4a | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 56% nih.gov |

| 4b | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 58% nih.gov |

| 4c | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 62% nih.gov |

| 4d | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 62% nih.gov |

| 4e | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 66% nih.gov |

| 4f | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 72% nih.gov |

| 4g | 5-Aryl-N-propylthiophene-2-sulfonamide derivative | 68% nih.gov |

Nickel-Catalyzed Alternatives for Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, traditionally relying on palladium catalysts. However, the pursuit of more cost-effective and sustainable methods has led to the exploration of nickel-based catalysts. Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative. acs.orgacs.org These catalysts have proven effective for the coupling of aryl halides, including bromothiophenes, with aryl boronic acids.

Research has demonstrated that commercially available and air-stable nickel precatalysts, such as NiCl₂(PCy₃)₂, can facilitate Suzuki-Miyaura couplings in environmentally friendlier "green" solvents like 2-Me-THF. acs.org This methodology is notable for its broad substrate scope, tolerating various functional groups and proving efficient for the assembly of complex biaryl and heteroaryl frameworks. acs.org The use of nickel catalysts can be particularly advantageous for coupling substrates that are challenging for palladium systems. Furthermore, advancements using microwave heating have been shown to drastically reduce reaction times for nickel-catalyzed couplings of aryl carbamates and sulfamates, from hours to mere minutes, while often requiring lower catalyst loadings. organic-chemistry.org An operationally simple and green protocol has also been developed using a NiSO₄·6H₂O/cationic 2,2'-bipyridyl ligand system in water, further highlighting the versatility and environmental benefits of nickel catalysis. nih.gov

For a compound like this compound, a nickel-catalyzed Suzuki-Miyaura reaction offers a viable pathway to generate a library of 5-aryl-N-isopropylthiophene-2-sulfonamide analogues. The reaction would involve coupling the bromothiophene starting material with various aryl boronic acids in the presence of a suitable nickel catalyst and base.

Table 1: Examples of Nickel-Catalyzed Suzuki-Miyaura Coupling Conditions This table presents generalized conditions and representative substrates from the literature to illustrate the methodology.

| Electrophile | Coupling Partner | Nickel Catalyst | Solvent | Base | Yield |

|---|---|---|---|---|---|

| Aryl Halide | Arylboronic Acid | NiCl₂(PCy₃)₂ (5 mol%) | 2-Me-THF | K₃PO₄ | Good to Excellent |

| Aryl Sulfamate | Arylboronic Acid | NiCl₂(dppe)₂ | Toluene | K₃PO₄ | High |

| Aryl Carbamate | Arylboronic Acid | Ni(cod)₂/PCy₃ | Toluene | K₃PO₄ | Up to 87% |

| (2-haloallyl)phosphonate | Arylboronic Acid | NiSO₄·6H₂O/Bipyridyl Ligand | Water | Base | Good to Excellent |

Functional Group Interconversions on the Thiophene Ring

Once the this compound scaffold is synthesized, functional group interconversions (FGIs) provide powerful tools for late-stage diversification to create analogues. vanderbilt.edu The two primary functional groups amenable to modification are the bromine atom at the 5-position and the N-isopropylsulfonamide group at the 2-position.

The bromine atom serves as a versatile handle for a multitude of transformations. Beyond the cross-coupling reactions mentioned previously, it can undergo metal-halogen exchange (e.g., using n-butyllithium) to form a lithiated thiophene intermediate. This nucleophilic species can then be quenched with various electrophiles to introduce a wide range of substituents, such as alkyl groups, carbonyls, or silyl groups.

The sulfonamide moiety is generally stable, but it can also be modified. ekb.eg The nitrogen atom can be further alkylated or acylated under appropriate basic conditions. More advanced methods have been developed for the reductive cleavage of secondary sulfonamides. chemrxiv.org This process can convert the sulfonamide into a sulfinate and an imine, which can be subsequently hydrolyzed to an amine. This allows for the complete replacement or modification of the nitrogen-containing portion of the molecule or the conversion of the sulfonyl group into other sulfur-based functionalities like sulfones. chemrxiv.orgchemrxiv.org Such transformations enable the conversion of the sulfonamide from a terminal functional group into a versatile synthetic handle for creating diverse analogues. chemrxiv.org

Table 2: Potential Functional Group Interconversions for Thiophene Derivatives

| Starting Group | Reagents | Resulting Group | Description |

|---|---|---|---|

| Thiophene-Br | n-BuLi, then E⁺ | Thiophene-E | Metal-halogen exchange followed by electrophilic quench. |

| Thiophene-Br | Aryl-B(OH)₂, Pd or Ni catalyst | Thiophene-Aryl | Suzuki-Miyaura cross-coupling. |

| R-SO₂NH-iPr | NaH, R'-X | R-SO₂N(R')-iPr | N-alkylation of the sulfonamide. |

| R-SO₂NHR' | Reductive Cleavage Conditions | R-SO₂H and R'-NH₂ | Cleavage of the N-S bond to reveal sulfinic acid and amine precursors. |

Emerging Metal-Free Synthetic Methodologies for Thiophene Derivatives

While transition metal-catalyzed reactions are powerful for functionalizing existing thiophene rings, there is growing interest in developing metal-free methods for the de novo synthesis of the thiophene core. researchgate.net These approaches offer advantages in terms of cost, sustainability, and avoiding trace metal contamination in the final products.

Several innovative metal-free strategies have emerged. One prominent method involves the cyclization of functionalized alkynes. nih.gov For instance, 1,3-diynes can react with sodium sulfide (Na₂S) to form substituted thiophenes. researchgate.net Another approach utilizes the reaction of 2-ynals with thioamides in alcohols, which proceeds through a cascade of aldol condensation, intramolecular cyclization, and conjugate addition to yield 2-aminothiophene derivatives. acs.org

Other methods employ elemental sulfur or alternative sulfur sources. The reaction of alkynols with elemental sulfur (S₈) can provide substituted thiophenes through a dehydration and sulfur cyclization process. organic-chemistry.org Similarly, bromoenynes can undergo heterocyclization using potassium xanthogenate (EtOCS₂K) as a thiol surrogate. organic-chemistry.org These reactions often proceed under basic or thermal conditions, completely avoiding the use of transition metals and offering atom-economical routes to diverse thiophene structures. researchgate.netorganic-chemistry.org

Table 3: Examples of Metal-Free Thiophene Synthesis Methodologies

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Diynes | Na₂S | Substituted Thiophenes | researchgate.net |

| 2-Ynals, Thioamides | Alcohols | 2-Aminothiophene Ethers | acs.org |

| (Z)-Organylthioenynes | B-chlorocatecholborane | 3-Borylated Thiophenes | organic-chemistry.org |

| 4-en-1-yn-3-yl acetates | KSAc, Base | 2,4-Disubstituted Thiophenes | nih.gov |

| Bromoenynes | EtOCS₂K, H₂O | Substituted Thiophenes | organic-chemistry.org |

Computational and Theoretical Characterization of Thiophene Sulfonamide Systems

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Investigations into thiophene (B33073) sulfonamide derivatives frequently utilize DFT, with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional being a common choice, often paired with basis sets like 6-311G(d,p), to model their electronic and structural properties. mdpi.comresearchgate.netsemanticscholar.org Such studies are crucial for elucidating the fundamental characteristics of these molecules.

DFT calculations provide highly detailed predictions of a molecule's three-dimensional geometry in its ground state. For thiophene sulfonamide derivatives, these calculations reveal specific bond lengths and angles that define the molecular structure. semanticscholar.org

In a comprehensive study of related thiophene sulfonamide systems, key geometric parameters were calculated. mdpi.com The bond lengths within the thiophene ring, specifically S1–C2 and C5–S1, are calculated to be in the range of 1.73 Å to 1.75 Å. mdpi.comsemanticscholar.org Within the sulfonamide group (–SO₂NH–), the sulfur-oxygen double bonds (S=O) are typically calculated to be between 1.45 Å and 1.46 Å, while the sulfur-nitrogen single bond (S–NH) is found to be in the 1.67 Å to 1.68 Å range. mdpi.comsemanticscholar.org These theoretical values show a close relationship with experimental data for similar structures. mdpi.com

The bond angles are also critical for defining the molecule's shape. The angles within the thiophene ring, such as S1–C2–C3 and C4–C5–S1, are calculated to be between 110.63° and 112.45°. mdpi.com For the sulfonamide portion, the O=S=O bond angle is typically around 120.46° to 121.18°, and the O=S–N angle falls within a range of 105.04° to 111.26°, which aligns well with experimental findings for sulfonamide compounds. mdpi.com

Table 1: Selected Theoretical Geometric Parameters for Thiophene Sulfonamide Systems Data sourced from DFT/B3LYP calculations on related thiophene sulfonamide derivatives. mdpi.comsemanticscholar.org

| Parameter | Calculated Value Range |

|---|---|

| Bond Length S1–C2 (Thiophene) | 1.73 - 1.75 Å |

| Bond Length C5–S1 (Thiophene) | 1.73 - 1.75 Å |

| Bond Length S=O (Sulfonamide) | 1.45 - 1.46 Å |

| Bond Length S–N (Sulfonamide) | 1.67 - 1.68 Å |

| Bond Angle S1–C2–C3 (Thiophene) | 110.84 - 112.44° |

| Bond Angle C4–C5–S1 (Thiophene) | 110.63 - 112.45° |

| Bond Angle O=S=O (Sulfonamide) | 120.46 - 121.18° |

| Bond Angle O=S–N (Sulfonamide) | 105.04 - 111.26° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and stability. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. wikipedia.org The energy and spatial distribution of these orbitals determine how a molecule interacts with other species and are indicative of its electronic properties. mdpi.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a smaller gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com

For a series of thiophene sulfonamide derivatives studied using DFT, the HOMO-LUMO energy gaps (ΔE) were found to range from 3.44 eV to 4.65 eV. mdpi.com These values indicate that the compounds are generally stable. mdpi.com The specific substituents on the thiophene or sulfonamide moiety can modulate this gap; for instance, electron-withdrawing groups can alter the orbital energies and thus the gap size. researchgate.net

The analysis of isodensity surfaces, which are 3D plots of the HOMO and LUMO, reveals where the electrons are most likely to be found. mdpi.com In thiophene sulfonamide systems, the HOMO is typically localized over the electron-rich thiophene ring and the sulfonamide group, indicating these are the primary sites for electron donation. The LUMO, representing the electron-accepting region, is often distributed across the π-conjugated system. mdpi.com

The distribution pattern of these FMOs is generally consistent across similar thiophene sulfonamide compounds. However, the presence of highly electronegative atoms can disturb this pattern. mdpi.comresearchgate.net The overlap and interaction between these orbitals are responsible for the intramolecular charge transfer (ICT) that is fundamental to many of the molecule's properties, including its optical response. mdpi.com

DFT calculations can simulate spectroscopic data with a high degree of accuracy. Theoretical Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra can be generated to aid in the interpretation of experimental results. mdpi.comsemanticscholar.org

Calculated FT-IR spectra for thiophene derivatives allow for the assignment of vibrational modes. iosrjournals.org For instance, C-H stretching vibrations in the aromatic thiophene ring are typically predicted in the 3100-3000 cm⁻¹ region. scielo.org.zaprimescholars.com C-S stretching modes in the thiophene ring have been calculated to appear between 600 and 850 cm⁻¹. iosrjournals.org

Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), predict the electronic transitions between molecular orbitals. semanticscholar.org The HOMO-LUMO transition is typically the most significant, and its energy corresponds to the longest wavelength absorption peak (λ_max) in the UV-Vis spectrum. researchgate.net The calculated energy gaps for thiophene sulfonamides (3.44-4.65 eV) correspond to absorption in the ultraviolet region. mdpi.com

Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications and optical computing. nih.gov Computational methods are invaluable for screening molecules for potential NLO activity. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an external electric field. nih.gov

Thiophene sulfonamides are considered promising candidates for NLO materials due to their extended π-electron delocalization, which facilitates intramolecular charge transfer from a donor part to an acceptor part of the molecule. mdpi.comresearchgate.net DFT calculations have shown a direct relationship between the HOMO-LUMO gap and the NLO response. nih.gov Specifically, molecules with a smaller HOMO-LUMO gap tend to exhibit a larger first hyperpolarizability (β). mdpi.com In one study of thiophene sulfonamides, the compound with the lowest energy gap (3.44 eV) showed the highest hyperpolarizability, making it a strong candidate for NLO applications. mdpi.comresearchgate.net

Table 2: Summary of Computational Findings for Thiophene Sulfonamide Systems Data sourced from DFT and TD-DFT calculations on related thiophene sulfonamide derivatives. mdpi.com

| Property | Typical Calculated Range / Observation | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 3.44 - 4.65 eV | Indicates molecular stability and reactivity. |

| FMO Isodensity Distribution | HOMO on thiophene/sulfonamide; LUMO over π-system | Reveals sites for electron donation and acceptance. |

| First Hyperpolarizability (β) | Inversely related to (ΔE)² | Measures potential for nonlinear optical applications. |

| Predicted UV-Vis Absorption | Corresponds to the HOMO-LUMO transition energy. | Helps interpret electronic spectra. |

Computational methods are integral to understanding the behavior of sulfonamide derivatives at a molecular level. These techniques provide insights into potential therapeutic applications by predicting how these compounds interact with biological targets and their likely behavior within a biological system.

Molecular Modeling and Simulation Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates with their protein targets.

While specific molecular docking studies focusing exclusively on 5-Bromo-N-isopropylthiophene-2-sulfonamide are not widely available in the reviewed literature, research on closely related 5-bromo-N-alkylthiophene-2-sulfonamides provides valuable insights. For instance, a study involving the compound 5-bromo-N-propylthiophene-2-sulfonamide (a close structural analog) investigated its interaction with New Delhi Metallo-β-lactamase (NDM-1). nih.gov

The NDM-1 enzyme is a significant contributor to antibiotic resistance in bacteria. In-silico docking experiments were performed against the crystal structure of NDM-1 (PDB ID: 5N5I) from Klebsiella pneumoniae ST147. nih.gov The study aimed to understand how these thiophene sulfonamide derivatives could act as inhibitors. The results for the propyl analog indicated effective binding within the active site of the enzyme, suggesting a potential mechanism for overcoming drug resistance. nih.gov Although direct data for the N-isopropyl variant is not detailed, the activity of its close analog against NDM-1 highlights a promising area for further investigation. nih.gov

Information regarding the docking of this compound specifically against Dihydropteroate (B1496061) Synthase or Enoyl Acyl Carrier Protein Reductase (InhA) is not present in the currently available scientific literature.

The stability of a ligand-protein complex is determined by the nature and number of intermolecular interactions. For thiophene sulfonamides, hydrogen bonds and hydrophobic interactions are critical determinants of binding affinity.

In the docking study of 5-bromo-N-propylthiophene-2-sulfonamide with New Delhi Metallo-β-lactamase (PDB ID: 5N5I), both types of interactions were observed. nih.gov The analysis revealed that the compound formed key hydrogen bonds and engaged in hydrophobic interactions within the enzyme's active pocket. nih.gov These interactions are fundamental to its potential inhibitory activity. While the specific amino acid residues involved are not detailed in the available summary, the presence of these interactions underscores the compound's potential as a scaffold for NDM-1 inhibitors. nih.gov The N-isopropyl group of this compound would likely influence the nature and geometry of these hydrophobic interactions compared to the N-propyl analog.

Table 1: Summary of In-Silico Interaction Analysis

| Compound | Target Enzyme | PDB ID | Observed Interactions | Source |

|---|

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide detailed information on the conformational changes and stability of a ligand-protein complex, offering a more dynamic picture than static docking studies.

Currently, specific molecular dynamics simulation data for this compound, either alone or in complex with a protein target, is not available in the public research domain. Such studies would be valuable to assess the stability of the predicted binding poses from docking studies, analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period to confirm the complex's stability.

In Silico Prediction of Pharmacokinetic Profiles (ADME) and Drug-Likeness

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. Drug-likeness is another critical concept, often evaluated using rules like Lipinski's Rule of Five, which assesses whether a compound has properties that would make it a likely orally active drug in humans.

While a detailed ADME and drug-likeness profile specifically for this compound is not provided in the reviewed literature, studies on its analogs have utilized these predictive models. nih.gov For example, the related compound 5-bromo-N-propylthiophene-2-sulfonamide was noted to have a "favourable drug candidate status," implying it passed certain in-silico ADMET and drug-likeness filters. nih.gov

Generally, for a compound like this compound, a theoretical ADME/drug-likeness assessment would involve calculating the following parameters:

Table 2: Theoretical Drug-Likeness and ADME Parameters (Illustrative)

| Parameter | Description | Typical Value for Drug-Likeness |

|---|---|---|

| Molecular Weight | The mass of one mole of the compound. | < 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | < 140 Ų |

Structure Activity Relationship Sar Studies of 5 Bromo N Isopropylthiophene 2 Sulfonamide Derivatives

Influence of Thiophene (B33073) Ring Substituents on Biological Potency

The presence of a bromine atom at the 5-position of the thiophene ring is a key feature in the design of this class of compounds. This halogen serves a dual purpose. Firstly, it directly influences the electronic properties of the aromatic ring, which can affect binding interactions with biological targets. Halogens are electron-withdrawing groups that can modulate the acidity of the sulfonamide proton and participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity.

Secondly, the bromine atom provides a reactive handle for further structural diversification, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the synthesis of a wide array of 5-arylthiophene sulfonamide derivatives from the 5-bromo precursor, enabling extensive exploration of the SAR. Studies have shown that replacing the bromine with various aryl groups can lead to compounds with potent biological activities, including urease inhibition and antibacterial effects. For instance, the synthesis of 5-arylthiophene-2-sulfonamide derivatives via Suzuki coupling has been reported as a successful strategy for generating compounds with significant urease inhibitory activity doaj.org.

Recent research has focused on the synthesis and antibacterial evaluation of 5-bromo-N-alkylthiophene-2-sulfonamides, including the isopropyl derivative. These compounds have demonstrated efficacy against clinically important resistant bacterial strains, such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. The 5-bromo substituent is considered crucial for this antibacterial activity nih.govresearchgate.net.

The N-substituent on the sulfonamide group plays a significant role in defining the molecule's properties, including its lipophilicity, steric profile, and hydrogen bonding capacity. The N-isopropyl group in 5-Bromo-N-isopropylthiophene-2-sulfonamide is a relatively small, lipophilic moiety.

In synthetic studies, the introduction of the isopropyl group has been noted to present some challenges compared to smaller alkyl groups. For example, the synthesis of this compound resulted in a lower yield (62%) compared to the N-ethyl (72%) and N-propyl (78%) analogues, a difference attributed to steric hindrance from the bulkier isopropyl group nih.govresearchgate.net. This steric bulk can also influence how the molecule fits into the binding pocket of a target enzyme. The size and shape of the N-alkyl substituent can be critical for achieving optimal interactions and, consequently, high inhibitory potency. While the isopropyl group contributes to the lipophilic character of the molecule, which can be important for cell membrane permeability, its bulkiness may also present limitations for certain biological targets. The historical context of sulfonamide development includes related structures like p-amino-sulfonamide-isopropylthiodiazole, which was noted for its side effects in early clinical observations, indicating the biological relevance of isopropyl-containing sulfonamides openaccesspub.org.

| Compound | N-Substituent | Synthetic Yield (%) | Potential Impact |

| 5-Bromo-N-ethylthiophene-2-sulfonamide | Ethyl | 72 | Lower lipophilicity, less steric hindrance |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Propyl | 78 | Moderate lipophilicity and steric bulk |

| This compound | Isopropyl | 62 | Increased lipophilicity, significant steric hindrance |

Effects of Substitutions at the N1 Position of the Sulfonamide Group

The nitrogen atom of the sulfonamide group (N1) is a common site for chemical modification in the development of sulfonamide-based therapeutic agents. Substitutions at this position can dramatically alter the physicochemical properties and biological activity of the parent compound.

The incorporation of heterocyclic aromatic nuclei at the N1 position is a widely employed strategy in medicinal chemistry to enhance the biological activity of sulfonamides. These heterocyclic rings can engage in various non-covalent interactions with the target protein, including hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby improving binding affinity and specificity.

Studies on various sulfonamides have shown that attaching different heterocyclic rings, such as pyrimidine, thiazole, or quinoxaline, can lead to compounds with diverse pharmacological profiles, including antibacterial, antiviral, and enzyme inhibitory activities openaccesspub.orgnih.govmdpi.com. For example, the well-known antibacterial drugs sulfadiazine and sulfathiazole feature pyrimidine and thiazole rings, respectively, attached to the sulfonamide nitrogen. These additions are crucial for their mechanism of action. Computational and experimental studies on N1-substituted sulfonamides have revealed that the nature of the heterocyclic ring affects geometric and electronic properties, which in turn correlate with their bacteriostatic reactivity nih.govresearchgate.netsemanticscholar.org.

The electronic nature of the substituents attached to the sulfonamide moiety significantly influences the compound's acidity (pKa) and its ability to interact with biological targets. The bacteriostatic activity of many sulfonamides is linked to the acidity of the sulfonamide N-H group.

| Substituent Type at N1 | General Electronic Effect | Impact on Sulfonamide Acidity | Potential Biological Consequence |

| Electron-Withdrawing Group (e.g., nitro, halogen) | Pulls electron density away | Increases | May enhance antibacterial activity |

| Electron-Donating Group (e.g., alkyl, methoxy) | Pushes electron density towards | Decreases | Can enhance activity through other binding interactions |

Relationship Between Structural Modifications and Enzyme Inhibition Selectivity

Structural modifications of the this compound scaffold are crucial for tuning its inhibitory activity and achieving selectivity for specific enzymes over others. Enzyme selectivity is a critical parameter for therapeutic agents, as it minimizes off-target effects.

Studies on substituted thiophene sulfonamides have identified them as potent inhibitors of cyclin-dependent protein kinases (CDKs). Notably, a subclass of compounds described as bromohydrosulfonylacetamides, which are closely related to the core structure, demonstrated specificity for Pfmrk, a Plasmodium falciparum CDK, with IC50 values in the sub-micromolar range. These compounds showed selectivity for human CDK7 over other CDKs like CDK1, CDK2, and CDK6 nih.gov. This suggests that specific substitutions on the sulfonamide side chain can impart significant selectivity.

Furthermore, derivatives of thiophene-2-sulfonamide have been investigated as inhibitors of other enzymes. For example, certain derivatives have shown potent and selective inhibition of lactoperoxidase nih.gov. Similarly, modifications of the 5-position of the thiophene ring, often starting from a 5-bromo precursor, have yielded compounds with significant urease inhibitory activity. The substitution pattern and the electronic effects of different functional groups on the aromatic ring were found to have a significant effect on the enzyme inhibition results doaj.org. The ability to modify the core structure at multiple points allows for the fine-tuning of interactions with the amino acid residues in the active site of different enzymes, thereby controlling the selectivity profile of the inhibitor.

| Enzyme Target | Key Structural Feature for Selectivity | Reference Compound Class |

| Pfmrk (a CDK) | Bromohydrosulfonylacetamide moiety | Thiophene Sulfonamides |

| Lactoperoxidase | 5-(2-thienylthio) substituent | Thiophene-2-sulfonamides |

| Urease | 5-Aryl substituent | 5-Arylthiophene-2-sulfonamides |

Modulating Carbonic Anhydrase Isoform Specificity

The specificity of sulfonamide-based inhibitors against the various isoforms of carbonic anhydrase (CA) is a critical aspect of drug design, aiming to target disease-relevant isoforms while sparing ubiquitously expressed ones to minimize side effects. For derivatives of thiophene-2-sulfonamide, achieving isoform selectivity often involves a "tail approach." This strategy modifies the molecule by adding substituent groups that extend from the core scaffold to interact with amino acid residues in the middle and outer regions of the enzyme's active site. These regions show greater amino acid variability among the different CA isoforms, and thus, tailored interactions can lead to enhanced binding affinity for a specific isoform.

Structural studies on benzenesulfonamide-based inhibitors have shown that residues at positions 92 and 131 within the hydrophobic pocket of the active site are key determinants of an inhibitor's binding position and affinity. scientific.net The tail groups of the inhibitor are then able to modulate the isoform specificity. scientific.net For five-membered heterocyclic sulfonamides, such as those derived from thiophene, this principle allows for the development of potent and selective inhibitors. semanticscholar.org By carefully designing the "tail," it is possible to enhance interactions with the unique residues of a target isoform, such as the tumor-associated CA IX, while reducing affinity for off-target isoforms like CA I and II. researchgate.net

Structural Determinants of APP/Notch Cleavage Selectivity

Derivatives of thiophene sulfonamides have been investigated as inhibitors of γ-secretase, an enzyme complex responsible for the cleavage of the amyloid precursor protein (APP) and the Notch receptor. The inhibition of γ-secretase is a therapeutic strategy for Alzheimer's disease; however, non-selective inhibition that also blocks Notch signaling can lead to toxicity. Consequently, achieving selectivity for APP processing over Notch cleavage is a key goal.

Sulfonamides, as a class of γ-secretase inhibitors, have been observed to exhibit selectivity for γ-secretase complexes containing presenilin-1 (PS1) over those containing presenilin-2 (PS2). nih.gov This selectivity is significant as it demonstrates that isoform-specific inhibition is feasible. nih.gov Studies have identified specific amino acid residues in PS1, namely Leu(172), Thr(281), and Leu(282), as being necessary for the selective inhibition by certain sulfonamide inhibitors. nih.gov These residues contribute to the differential binding and potency of the inhibitors between the two presenilin isoforms. nih.gov

A notable example is Begacestat (GSI-953), a thiophene sulfonamide that was developed as a γ-secretase inhibitor. nih.gov It was found to potently inhibit the cellular production of Aβ by γ-secretase with an IC50 of 15 nM, while being 14-fold less effective at inhibiting Notch signaling, demonstrating a degree of selectivity. nih.gov This suggests that the thiophene sulfonamide scaffold can be modified to create Notch-sparing γ-secretase inhibitors, which selectively modulate APP processing. nih.govnih.govscienceopen.com Such compounds represent a promising avenue for developing safer Alzheimer's disease therapeutics by avoiding the side effects associated with broad-spectrum γ-secretase inhibition. researchgate.netfrontiersin.org

Diversification of Chemical Scaffolds and its Impact on Biological Activity

Hybridization with Other Biologically Active Moieties (e.g., Isoxazole, Benzothiazole, Quinoline, Anthracene)

The principle of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been applied to the thiophene scaffold to create novel derivatives with enhanced biological activity. A study by Ghorab et al. involved the synthesis of a series of thiophene derivatives hybridized with various biologically active moieties, including isoxazole, benzothiazole, quinoline, and anthracene. semanticscholar.orgnih.govnih.govnih.gov

The core structure, derived from 1-(thiophen-2-yl)ethanone, was used to create hybrids bearing these different functional groups. semanticscholar.orgnih.gov This approach leverages the known biological activities of the appended moieties—such as the anticancer properties of isoxazole, benzothiazole, quinoline, and anthracene derivatives—to potentially create synergistic effects and novel mechanisms of action. nih.gov For instance, the resulting series included compounds with a 3-methylisoxazole, a 4-methoxybenzo[d]thiazole, various quinoline structures, and an anthracene-9,10-dione moiety attached to the thiophene core. nih.govnih.govnih.gov

Effects on Cytotoxicity and Anticancer Efficacy

The hybridization of the thiophene scaffold with other bioactive moieties has a significant impact on the cytotoxicity and anticancer efficacy of the resulting compounds. The novel series of thiophene derivatives synthesized by Ghorab et al. were evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7). nih.govnih.govnih.gov

The results showed that most of the synthesized hybrid compounds exhibited notable cytotoxic activities when compared to the standard drug doxorubicin. nih.govnih.gov Specifically, compounds featuring a 4-methoxybenzo[d]thiazole moiety (Compound 13) and certain sulfonamide-hybrids (Compounds 6, 7, and 9) demonstrated higher cytotoxic activities than doxorubicin, with IC50 values of 9.39 µmol L-1, 10.25 µmol L-1, 9.70 µmol L-1, and 9.55 µmol L-1, respectively, compared to doxorubicin's IC50 of 32.00 µmol L-1. researchgate.netnih.govnih.gov Other sulfonamide-thiophene hybrids also showed activity comparable to doxorubicin. nih.govnih.gov

These findings indicate that the diversification of the chemical scaffold through hybridization is a viable strategy for developing potent anticancer agents. The specific nature of the hybridized moiety plays a crucial role in determining the level of cytotoxicity.

Table 1: In Vitro Anticancer Activity of Hybridized Thiophene Derivatives against MCF7 Cell Line

| Compound | Hybrid Moiety | IC50 (µmol L-1) researchgate.netnih.govnih.gov |

| 5 | N-(4-acetylphenyl)sulfonamide | 28.85 |

| 6 | N-(pyrimidin-2-yl)sulfonamide | 10.25 |

| 7 | N-(4-methylpyrimidin-2-yl)sulfonamide | 9.70 |

| 8 | N-(4,6-dimethylpyrimidin-2-yl)sulfonamide | 23.48 |

| 9 | N-(thiazol-2-yl)sulfonamide | 9.55 |

| 10 | N-(pyridin-2-yl)sulfonamide | 27.51 |

| 13 | 4-methoxybenzo[d]thiazole | 9.39 |

| Doxorubicin | (Reference Drug) | 32.00 |

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of sulfonamides often relies on methods that can be resource-intensive and generate hazardous waste. researchgate.net Future research must prioritize the development of green and sustainable synthetic routes for 5-Bromo-N-isopropylthiophene-2-sulfonamide. This includes the adoption of alternative, environmentally benign solvents to replace volatile organic compounds. rsc.orgresearchgate.net Methodologies such as mechanochemical synthesis, which minimizes or eliminates the need for solvents by conducting reactions in a ball mill, present a promising, eco-friendly alternative. rsc.org

Furthermore, the development of one-pot, two-step synthetic procedures can enhance efficiency and reduce waste by minimizing intermediate purification steps. researchgate.net The use of safer and more stable starting materials, such as sodium sulfinates instead of highly reactive sulfonyl chlorides, in aqueous media, represents another significant step towards a more sustainable production process. researchgate.net These green chemistry approaches not only reduce the environmental impact but can also lead to more cost-effective and safer manufacturing processes, which are crucial for the translational potential of any pharmaceutical compound. researcher.life

Advanced Computational Design for Novel Analogue Discovery and Optimization

The discovery and optimization of novel analogues of this compound can be significantly accelerated through the use of advanced computational tools. tandfonline.com In silico techniques such as molecular docking, Density Functional Theory (DFT), and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction are becoming indispensable in modern drug discovery. tandfonline.comnih.gov

Molecular docking studies can be employed to predict the binding interactions of novel analogues with specific biological targets, helping to prioritize the synthesis of compounds with the highest potential for potent activity. researchgate.net DFT calculations can provide insights into the electronic properties and chemical reactivity of the designed molecules. tandfonline.com Concurrently, in silico ADMET prediction allows for the early assessment of the drug-like properties of virtual compounds, helping to identify and filter out candidates with unfavorable pharmacokinetic profiles before committing to costly and time-consuming synthesis. nih.gov This computational-driven approach facilitates a more rational and efficient design of analogues with improved efficacy, selectivity, and pharmacokinetic properties.

Elucidation of Undiscovered Molecular Targets and Mechanisms of Action

While the primary mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS) in bacteria, the broad spectrum of biological activities observed for this class of compounds suggests the existence of other molecular targets. researchgate.net A critical area of future research will be the elucidation of these undiscovered targets and mechanisms of action for this compound and its derivatives.

Recent studies have demonstrated the antibacterial efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against challenging pathogens like New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.govnih.gov This points towards potential interactions with targets beyond the canonical folate synthesis pathway. dovepress.com Techniques such as affinity chromatography, proteomics, and genetic screening can be utilized to identify the specific cellular components that interact with this compound. A deeper understanding of its molecular interactions will not only clarify its mechanism of action but could also reveal novel therapeutic opportunities and potential off-target effects.

Design of Multi-Target Directed Ligands for Complex Biological Systems

The multifactorial nature of many chronic diseases, such as cancer, diabetes, and neurodegenerative disorders, often limits the efficacy of single-target drugs. nih.gov This has led to a growing interest in the development of multi-target directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways. acs.org The versatile structure of the sulfonamide scaffold makes it an excellent candidate for the design of such agents. nih.gov

Future research could focus on designing analogues of this compound that are capable of interacting with multiple, disease-relevant targets. For instance, by incorporating additional pharmacophoric features, it may be possible to create MTDLs that combine the inhibition of enzymes like α-glucosidase and α-amylase for the management of diabetes. rsc.orgnih.gov This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance development compared to monotherapy. researchgate.net

Exploration of New Therapeutic Applications Beyond Established Sulfonamide Uses

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties. researchgate.netajchem-b.comajchem-b.com This inherent versatility suggests that this compound and its derivatives may have therapeutic potential far beyond their currently explored applications.

Future investigations should systematically screen this compound and its analogues against a broad range of biological targets and disease models. The unique combination of the sulfonamide group with the brominated thiophene (B33073) moiety could confer novel pharmacological properties. nih.gov Areas of exploration could include its potential as an anti-inflammatory, antifungal, or antiparasitic agent. ajchem-b.com The discovery of activity in new therapeutic areas would significantly expand the translational perspectives for this promising chemical entity.

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-N-isopropylthiophene-2-sulfonamide?

The compound is synthesized via alkylation of 5-bromothiophene-2-sulfonamide with isopropyl bromide. A common method involves reacting 5-bromothiophene-2-sulfonamide with alkyl bromides in dimethylformamide (DMF) using lithium hydride (LiH) as a base at room temperature. This approach ensures efficient N-alkylation while maintaining the bromine substituent’s integrity on the thiophene ring . Optimization of reaction time and stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to alkyl bromide) is critical to achieving yields >80%.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns on the thiophene ring and isopropyl group.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass Spectrometry (MS) : For molecular weight confirmation (expected [M+H] at m/z 323.1).

- Elemental Analysis : To validate empirical formula (CHBrNOS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield in the alkylation step?

Regioselectivity challenges arise due to competing O-alkylation or incomplete N-alkylation. Strategies include:

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of the sulfonamide nitrogen .

- Catalyst Screening : Transition metal catalysts (e.g., Pd) may improve selectivity in cross-coupling reactions for structurally related sulfonamides .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation .

- Purification Techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the desired product effectively .

Q. How can researchers address low yields in sulfonamide functionalization?

Common pitfalls include hydrolysis of the sulfonamide group or steric hindrance from the isopropyl substituent. Mitigation approaches:

- Inert Atmosphere : Use nitrogen/argon to prevent moisture-induced degradation.

- Activating Agents : Employ coupling reagents like HATU or EDCI for amide bond formation in derivative synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for bulky substituents .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to screen for therapeutic potential .

- Structure-Activity Relationship (SAR) : Modifying the isopropyl group or bromine position to assess impact on bioactivity .

- Molecular Docking : Computational modeling to predict interactions with biological targets (e.g., bacterial enzymes or cancer cell receptors) .

Q. How are regioselectivity issues analyzed in cross-coupling reactions involving the bromothiophene core?

- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., confirming C5 bromination vs. C3) .

- Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or LC-MS to identify competing pathways .

- Isotopic Labeling : C-labeled substrates track bond formation in complex reaction mixtures .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data for sulfonamide derivatives?

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., N-alkylthiophene sulfonamides in ).

- Independent Synthesis : Reproduce the compound using alternative routes (e.g., substituting LiH with KCO as a base) to confirm spectral consistency .

- Crystallographic Evidence : Use single-crystal X-ray diffraction to unambiguously assign molecular geometry .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Alkylation of 5-Bromothiophene-2-sulfonamide

| Parameter | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|

| Solvent | DMF | Enhances N-alkylation efficiency |

| Base | LiH | Prevents hydrolysis of sulfonamide |

| Temperature | 25°C | Balances reaction rate and purity |

| Reaction Time | 12–24 hours | Ensures completion of alkylation |

Q. Table 2. Biological Screening Parameters for Sulfonamide Derivatives

| Assay Type | Target | Key Finding (Example) |

|---|---|---|

| Antibacterial | E. coli DHFR | IC = 12.5 µM |

| Anticancer | HeLa cell viability | 60% inhibition at 50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.